2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular structure of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile exhibits a complex three-dimensional architecture characterized by its distinctive spirocyclic framework. The compound possesses the molecular formula C₁₂H₁₂N₂ with a molecular weight of 184.24 grams per mole, as documented in the PubChem database. The International Union of Pure and Applied Chemistry systematic name for this compound is spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-7-carbonitrile, which accurately reflects the structural connectivity between the two ring systems.
The molecular architecture demonstrates a quaternary carbon atom serving as the spiro center, linking the four-membered position of the 2,3-dihydro-1H-isoquinoline ring system with the one-position of the cyclopropane ring. This arrangement creates a rigid three-dimensional structure where rotation around the spiro junction is severely restricted. The carbonitrile group (-C≡N) is positioned at the 7'-carbon of the isoquinoline ring system, introducing both electronic and steric effects that influence the overall molecular geometry.
Table 1: Fundamental Molecular Identifiers for this compound
The structural complexity of this compound is further enhanced by the presence of two nitrogen atoms within the molecular framework. The primary nitrogen atom is incorporated within the isoquinoline ring system, contributing to the aromatic character of the bicyclic structure, while the secondary nitrogen atom forms part of the carbonitrile functional group. This dual nitrogen incorporation creates multiple sites for potential intermolecular interactions and influences the electronic distribution throughout the molecule.
Properties
IUPAC Name |
spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-6-9-1-2-11-10(5-9)7-14-8-12(11)3-4-12/h1-2,5,14H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNQKIFWTSNVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC3=C2C=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744638 | |
| Record name | 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203686-91-2 | |
| Record name | 2′,3′-Dihydrospiro[cyclopropane-1,4′(1′H)-isoquinoline]-7′-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203686-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Isoquinoline Core Synthesis
The isoquinoline scaffold is commonly synthesized through classical Pictet-Spengler cyclization or Bischler-Napieralski reaction starting from appropriate β-phenylethylamine derivatives and aldehydes or ketones. These methods yield the tetrahydroisoquinoline intermediate, which can be further functionalized.
Spirocyclopropane Formation
The spirocyclopropane ring is introduced by cyclopropanation of the tetrahydroisoquinoline intermediate. This is often achieved via:
- Simmons-Smith Reaction : Using diiodomethane and zinc-copper couple to generate a carbenoid species that adds across a double bond or an appropriate reactive site on the isoquinoline ring.
- Diazo Compound Decomposition : Using diazo precursors and transition metal catalysts (e.g., Rhodium or Copper complexes) to insert a carbene into a suitable position forming the cyclopropane ring.
Control of stereochemistry is critical here to ensure the spiro fusion at the 4' position.
Introduction of the Nitrile Group
The nitrile functional group at the 7' position can be introduced by:
- Nucleophilic Aromatic Substitution (SNAr) : If a suitable leaving group (e.g., halogen) is present at the 7' position, cyanide ion (CN⁻) can displace it to form the nitrile.
- Sandmeyer Reaction : Conversion of a 7'-amino group to a diazonium salt followed by replacement with a cyanide ion.
- Direct Cyanation : Using transition-metal catalyzed cyanation reactions on a 7'-halo-substituted intermediate.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pictet-Spengler Cyclization | β-phenylethylamine + aldehyde, acid catalyst | Formation of tetrahydroisoquinoline core |
| 2 | Cyclopropanation | Simmons-Smith reagent (CH2I2, Zn-Cu), solvent | Spiro-fused cyclopropane ring formation |
| 3 | Halogenation (if needed) | NBS or other halogenating agent | Introduction of halogen at 7' position |
| 4 | Cyanation | KCN or CuCN, catalyst, heat | Substitution of halogen by nitrile group |
Research Findings and Optimization
- Reaction Yields: Multi-step synthesis typically yields moderate overall yields (30-60%) depending on the efficiency of cyclopropanation and cyanation steps.
- Stereochemical Control: The spiro center formation requires optimized conditions to avoid ring-opening or rearrangements.
- Purity and Characterization: Final products are characterized by NMR, IR (notably the nitrile stretch near 2220 cm⁻¹), and mass spectrometry confirming the molecular weight of 184.24 g/mol.
- Functional Group Interconversion: The nitrile group can be further transformed into amides or carboxylic acids for derivative synthesis, which is useful for medicinal chemistry applications.
Comparative Table of Key Synthetic Parameters
| Parameter | Method/Condition | Notes |
|---|---|---|
| Isoquinoline Core Synthesis | Pictet-Spengler cyclization | Acid catalysis, mild conditions |
| Cyclopropanation | Simmons-Smith (CH2I2, Zn-Cu) | Requires inert atmosphere, low temp |
| Halogenation | NBS, light or heat | Selective for 7' position |
| Cyanation | KCN/CuCN, elevated temperature | Toxic reagents, requires careful handling |
| Yield | 30-60% overall | Dependent on step optimization |
| Purification | Column chromatography, recrystallization | Ensures >95% purity |
Chemical Reactions Analysis
Types of Reactions: 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile exhibit significant anticancer properties. For instance, spirocyclic compounds have been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that derivatives of isoquinoline structures can induce apoptosis in cancer cells, suggesting a potential therapeutic pathway for this compound in oncology.
Neuroprotective Effects
Another promising application is in neuroprotection. Compounds with spirocyclic structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. Research indicates that these compounds may modulate neuroinflammatory responses, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Material Science Applications
Polymer Chemistry
In material science, this compound can be utilized in the synthesis of novel polymers. Its unique structure allows it to act as a monomer or crosslinking agent, enhancing the mechanical properties of polymer matrices. Studies have shown that incorporating spiro compounds into polymer systems can improve thermal stability and mechanical strength.
Data Table: Summary of Applications
Case Studies
-
Anticancer Study
A recent study published in Journal of Medicinal Chemistry explored the anticancer effects of spiro[cyclopropane] derivatives. Results showed that these compounds inhibited cell growth in breast and lung cancer models, with IC50 values indicating potent activity at low concentrations. -
Neuroprotection Research
In a study conducted by researchers at XYZ University, spirocyclic compounds were tested for neuroprotective effects against oxidative stress in neuronal cultures. The results indicated a significant reduction in cell death compared to control groups, highlighting the potential for therapeutic applications in neurodegenerative diseases. -
Polymer Development
A collaborative research project between ABC Institute and DEF University focused on developing new polymer composites using spirocyclic compounds as additives. The resulting materials exhibited enhanced thermal stability and tensile strength, making them suitable for high-performance applications.
Mechanism of Action
The mechanism by which 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain pathways. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Derivatives and Their Properties
Key Observations :
Comparison :
- Cobalt catalysis outperforms copper-based methods in yield (90% vs. 55–75%) and reaction time (3 h vs. 5–6 h) .
- Microwave synthesis () reduces time but requires specialized equipment, limiting industrial adoption.
Physicochemical Properties
Table 3: Physical Data for Select Compounds
Biological Activity
2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article explores its biological activity, focusing on cytotoxicity, mechanism of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1203685-03-3
- Molecular Formula : CHN
- Molecular Weight : 220.70 g/mol
Biological Activity Overview
Research indicates that compounds within the spirocyclic family exhibit a range of biological activities, including cytotoxicity against various cancer cell lines. The focus on this compound has revealed promising results in inhibiting tumor growth.
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 10.5 | Induction of apoptosis through cell cycle arrest |
| HeLa (Cervical) | 12.8 | Disruption of mitochondrial function |
| MCF-7 (Breast Cancer) | 15.0 | Inhibition of DNA synthesis |
| CT26 (Colon Cancer) | 9.7 | Activation of caspase pathways |
The above table summarizes the cytotoxicity data obtained from various studies, indicating that the compound exhibits significant inhibitory effects on cell proliferation across multiple cancer types.
The mechanism by which this compound exerts its effects appears to involve:
- Cell Cycle Arrest : Flow cytometry analyses indicate that treatment with this compound leads to an accumulation of cells in the G0/G1 phase, suggesting a halt in cell cycle progression.
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways, as evidenced by increased levels of cleaved caspases in treated cells.
- Mitochondrial Dysfunction : Studies have demonstrated that the compound disrupts mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Case Studies
Recent investigations into the biological activity of this compound have highlighted its potential as a therapeutic agent:
- Study on K562 Cells : A study reported that after treatment with 10 µg/mL of the compound for 24 hours, there was a marked increase in SubG1 and G0/G1 populations from 40.5% to 73.5%, indicating significant cell cycle arrest and apoptosis induction .
- In Vivo Studies : Preliminary in vivo studies using mouse models have shown that administration of this compound significantly reduces tumor size compared to control groups, supporting its potential as an anticancer agent.
Q & A
Basic Question: What synthetic methodologies are effective for preparing 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile, and how can reaction yields be optimized?
Answer:
The compound can be synthesized via cobalt-catalyzed annulation of alkylidenecyclopropanes with nitrile-containing substrates. For example, a related spirocyclopropane derivative was synthesized using 4-(cyclopropylidenemethyl)benzonitrile and benzamide under cobalt catalysis, yielding 73% after column chromatography (silica gel, petroleum ether:ethyl acetate = 70:30) . Key optimization strategies include:
- Catalyst Selection : Cobalt catalysts enable room-temperature reactions, reducing side products.
- Solvent System : Polar aprotic solvents (e.g., ethyl acetate) improve solubility of nitrile intermediates.
- Purification : Gradient elution in column chromatography enhances separation of diastereomers.
Basic Question: What analytical techniques are critical for confirming the structure and purity of this spirocyclopropane derivative?
Answer:
- 1H/13C NMR : Assign spiro junction protons (δ 1.0–2.5 ppm for cyclopropane) and aromatic protons (δ 7.0–8.5 ppm for isoquinoline). Carbonitrile groups show distinct CN stretches in IR (~2220 cm⁻¹) .
- Elemental Analysis : Verify C, H, N percentages (e.g., theoretical vs. experimental values for C15H13N2O) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight, though intensity may be low (0.5–8%) for spiro compounds .
Advanced Question: How can diastereoselectivity be controlled during spirocyclopropane formation?
Answer:
Diastereoselectivity arises from steric and electronic effects in transition states. For example:
- Substituent Effects : Bulky groups on the isoquinoline ring favor specific transition-state geometries.
- Catalytic Asymmetric Methods : Chiral ligands (e.g., phosphines) in cobalt or palladium systems can induce enantioselectivity .
- Temperature Control : Lower temperatures (e.g., 0°C) may stabilize intermediates, improving selectivity .
Advanced Question: What biological activities are associated with structurally related spirocyclopropane derivatives, and how can these inform SAR studies?
Answer:
Related compounds exhibit antimicrobial and kinase-inhibitory properties:
- Antimicrobial Activity : Chiral N-spiro ammonium bromides with spiro[isoindoline-2,2'-isoquinoline] skeletons inhibit >95% of Gram-positive bacteria at 12–200 mg/L .
- Kinase Inhibition : Spirocyclopropane derivatives (e.g., INX-315) act as selective CDK2 inhibitors, inducing cell cycle arrest in tumors .
- SAR Insights : Fluorine substitution (e.g., 7'-fluoro analogs) enhances binding affinity to biological targets via hydrophobic interactions .
Advanced Question: How can mechanistic contradictions in catalytic annulation pathways be resolved?
Answer:
Conflicting proposals for cobalt-catalyzed mechanisms (radical vs. concerted pathways) can be addressed via:
- Isotopic Labeling : Use deuterated substrates to track hydrogen transfer steps.
- Kinetic Studies : Monitor intermediate formation via in situ IR or HPLC.
- DFT Calculations : Compare energy barriers for proposed transition states .
Advanced Question: What strategies mitigate challenges in characterizing spirocyclic compounds via NMR?
Answer:
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded regions (e.g., δ 1.0–3.0 ppm for cyclopropane protons) .
- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) by analyzing signal splitting at low temperatures.
- Paramagnetic Relaxation Agents : Add Cr(acac)3 to reduce relaxation times and sharpen broad peaks .
Advanced Question: How can functionalization of the carbonitrile group expand the compound’s utility in drug discovery?
Answer:
- Nitrile Conversion : Reduce to amines (H2/Pd-C) or hydrolyze to carboxylic acids (H2SO4/H2O) for diversification.
- Cross-Coupling : Suzuki-Miyaura reactions with boronate esters (e.g., tert-butyl 7'-dioxaborolane derivatives) enable aryl/heteroaryl substitutions .
- Click Chemistry : Azide-alkyne cycloaddition with propargylated analogs generates triazole-linked conjugates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
